4-Chloro-N-methyl-3-(trifluoromethyl)aniline

Catalog No.
S3312954
CAS No.
42265-69-0
M.F
C8H7ClF3N
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-methyl-3-(trifluoromethyl)aniline

CAS Number

42265-69-0

Product Name

4-Chloro-N-methyl-3-(trifluoromethyl)aniline

IUPAC Name

4-chloro-N-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C8H7ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3

InChI Key

JROALZWBRUFSCN-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3N. It features a chloro group and a trifluoromethyl group attached to an aniline structure, which imparts unique chemical properties. The compound is characterized by its moderate density of approximately 1.4 g/cm³ and a boiling point of around 255°C . This compound is part of a larger class of substituted anilines, which are known for their diverse applications in pharmaceuticals and agrochemicals.

The reactivity of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The presence of the trifluoromethyl group enhances the electrophilic character of the aromatic ring, making it more susceptible to further substitutions.
  • Nucleophilic Reactions: The nitrogen atom in the aniline structure can participate in nucleophilic reactions, allowing for the formation of various derivatives.
  • Reduction Reactions: The compound may undergo reduction to yield amines, which can be useful intermediates in organic synthesis.

Research indicates that 4-Chloro-N-methyl-3-(trifluoromethyl)aniline exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, playing a role in biochemical pathways. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for developing pharmaceuticals targeting specific biological pathways.

Several synthesis methods have been reported for 4-Chloro-N-methyl-3-(trifluoromethyl)aniline:

  • N-Methylation of 4-Chloro-3-(trifluoromethyl)aniline: This method involves methylating the nitrogen atom of 4-Chloro-3-(trifluoromethyl)aniline using methyl iodide or another methylating agent.
  • Direct Fluorination: Starting from 4-Chloroaniline, fluorination can be achieved using trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
  • Substitution Reactions: The compound can also be synthesized through various substitution reactions involving chloro and trifluoromethyl precursors.

4-Chloro-N-methyl-3-(trifluoromethyl)aniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging its chemical properties to enhance efficacy.
  • Material Science: Its unique structure makes it suitable for use in advanced materials and coatings.

Studies on the interactions of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline with biological macromolecules reveal its potential as a modulator of enzyme activity. It has been observed to affect protein conformations and enzyme kinetics, suggesting that it could be used to design inhibitors or activators for specific biochemical pathways.

Several compounds share structural similarities with 4-Chloro-N-methyl-3-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Chloro-N-methyl-3-(trifluoromethyl)anilineC8H7ClF3NContains both chloro and trifluoromethyl groups
4-Methyl-3-(trifluoromethyl)anilineC8H8F3NLacks chlorine; contains a methyl group instead
3-Chloro-N-methyl-4-(trifluoromethyl)anilineC8H8ClF3NChlorine and trifluoromethyl groups are swapped

The distinct combination of both chloro and trifluoromethyl groups in 4-Chloro-N-methyl-3-(trifluoromethyl)aniline sets it apart from other similar compounds, making it particularly valuable in targeted applications within pharmaceuticals and agrochemicals.

Palladium-Catalyzed Reductive Amination Pathways

Palladium-catalyzed reductive amination has emerged as a versatile method for synthesizing primary and secondary amines, including 4-chloro-N-methyl-3-(trifluoromethyl)aniline. A landmark study demonstrated that palladium nanoparticles (Pd-NPs) act as dual-function catalysts, facilitating both reductive amination of carbonyl compounds and hydrogenation of intermediate imines under mild conditions.

The reaction typically involves treating a trifluoromethyl-substituted carbonyl precursor with methylamine in aqueous media under 1 atm H₂ pressure. Pd-NPs stabilized on carbon supports enable the process to proceed at room temperature, achieving yields exceeding 95%. Key advantages include the elimination of harsh reducing agents and compatibility with aqueous environments, which aligns with green chemistry principles.

Table 1: Optimized Conditions for Pd-Catalyzed Reductive Amination

ParameterValue
CatalystPd nanoparticles (5 wt% loading)
Pressure1 atm H₂
Temperature25°C
SolventH₂O
Reaction Time12–24 hours
Yield92–99%

Mechanistically, H₂ activates the Pd-NPs, enabling simultaneous imine formation and reduction. Control experiments confirm that omitting H₂ results in negligible conversion, underscoring its role in catalytic cycles. This method’s scalability is limited only by catalyst recovery, though recent advances in magnetic Pd nanocomposites offer solutions for industrial applications.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-chloro-N-methyl-3-(trifluoromethyl)aniline by displacing chloro groups on activated arenes. The electron-withdrawing trifluoromethyl group meta to the chloro substituent enhances the ring’s electrophilicity, facilitating attack by methylamine nucleophiles.

Kinetic studies on analogous systems reveal that reaction rates depend critically on the electronic effects of substituents. For example, 4-chloro-3,5-dinitrobenzotrifluoride reacts with aniline derivatives at rates proportional to the nucleophile’s basicity, with Hammett substituent constants (σ⁺) correlating linearly with log(rate). Introducing methyl groups ortho to the amine further accelerates substitution by sterically shielding the transition state from solvation effects.

Table 2: Rate Constants for SNAr of 4-Chloro-3-(trifluoromethyl)nitrobenzene with Substituted Anilines

Substituent (X)σ⁺ Valuek (L/mol·s) at 25°C
-OCH₃-0.780.45
-CH₃-0.310.28
-H0.000.15
-NO₂+0.820.02

Copper-catalyzed adaptations of the Sandmeyer reaction offer alternative pathways. By treating aryl diazonium salts with Umemoto’s trifluoromethylating reagent (CF₃SO₂Na) and copper powder, trifluoromethyl groups are installed regioselectively. Subsequent chlorination and methylation yield the target compound, though this multi-step approach requires careful optimization to minimize byproducts.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of trifluoromethylated anilines by reducing reaction times from hours to minutes while improving yields. A solvent-free protocol using K-10 montmorillonite as a solid acid catalyst achieves near-quantitative yields of imine intermediates, which are subsequently reduced to the target amine.

Table 3: Microwave-Assisted Synthesis of Trifluoromethylated Imines

EntryAmineTime (min)Yield (%)
1Methylamine3090
2Benzylamine4595
3o-Toluidine2195

Key advantages include:

  • Rapid Heating: Microwave irradiation ensures uniform temperature distribution, critical for avoiding thermal degradation of the trifluoromethyl group.
  • Catalyst Reusability: K-10 montmorillonite retains activity for up to five cycles without significant loss in yield.
  • Stereoselectivity: Exclusive formation of the (E)-imine isomer simplifies downstream hydrogenation to the desired amine.

For deactivated substrates, superacidic Nafion-H catalysts under pressurized conditions (175°C) achieve comparable efficiencies, though catalyst degradation remains a limitation.

Continuous Flow Reactor Implementations

Continuous flow reactors address scalability and safety challenges inherent in batch synthesis. A recent study demonstrated that α-trifluoromethylthiolated esters and amides—structurally analogous to 4-chloro-N-methyl-3-(trifluoromethyl)aniline—are synthesized efficiently in flow systems with residence times under 10 minutes.

Table 4: Continuous Flow Parameters for Trifluoromethylated Amines

ParameterValue
Reactor Type

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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